Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate involves multiple steps, including the formation of the pyrrole ring and the spirocyclic nonane structure. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds often involve:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Spirocyclization: This step involves the formation of the spirocyclic nonane structure, which can be achieved through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods for such complex compounds are often optimized for yield and purity. These methods may involve:
Automated Synthesis: Using automated synthesizers to precisely control reaction conditions and improve reproducibility.
Purification Techniques: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Benzyl halides (e.g., benzyl chloride) in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although it is not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of both pyrrole and benzyl groups. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H31N3O2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
benzyl 3-[1-(2-methylpropyl)pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C23H31N3O2/c1-18(2)14-25-11-8-20(15-25)21-23(17-24-21)9-12-26(13-10-23)22(27)28-16-19-6-4-3-5-7-19/h3-8,11,15,18,21,24H,9-10,12-14,16-17H2,1-2H3 |
InChI Key |
FDSMVAYBOLCGMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC(=C1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2 |
Origin of Product |
United States |
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